REACTION_CXSMILES
|
[CH3:1][Si:2]([CH3:5])([CH3:4])[O-:3].[K+].C[Si](C)(C)O[Si](C)(C)C.[F:16][C:17]([F:25])([C:21]([F:24])([F:23])[F:22])[C:18](F)=[O:19]>>[C:21]([C:17]([C:18]([O:3][Si:2]([CH3:5])([CH3:4])[CH3:1])=[O:19])([F:25])[F:16])([F:24])([F:23])[F:22] |f:0.1|
|
Name
|
potassium trimethylsilanolate
|
Quantity
|
0.65 g
|
Type
|
reactant
|
Smiles
|
C[Si]([O-])(C)C.[K+]
|
Name
|
|
Quantity
|
81 g
|
Type
|
reactant
|
Smiles
|
C[Si](O[Si](C)(C)C)(C)C
|
Name
|
|
Quantity
|
47.4 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)F)(C(F)(F)F)F
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Hastelloy
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purge
|
Type
|
CUSTOM
|
Details
|
sealed
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
evacuated
|
Type
|
CUSTOM
|
Details
|
Once sealed
|
Type
|
TEMPERATURE
|
Details
|
The pressure rapidly increased to 1.79 MPa
|
Type
|
ADDITION
|
Details
|
dropped to 0.62 MPa during a 1.5 hr period
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
The pressure vessel was heated for a total of 24 hr
|
Duration
|
24 h
|
Type
|
DISTILLATION
|
Details
|
band distillation
|
Type
|
CUSTOM
|
Details
|
to remove most of the trimethylsilyl fluoride
|
Type
|
ADDITION
|
Details
|
a mixture of three components
|
Name
|
|
Type
|
|
Smiles
|
C(F)(F)(F)C(F)(F)C(=O)O[Si](C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |